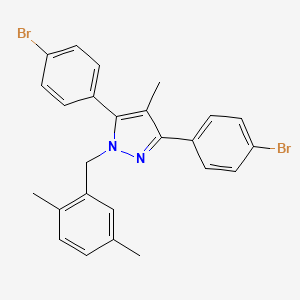
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two bromophenyl groups, a dimethylbenzyl group, and a methylpyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of bromophenyl groups: The bromophenyl groups can be introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives and suitable catalysts.
Attachment of the dimethylbenzyl group: This step often involves Friedel-Crafts alkylation reactions using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final modifications: Additional steps may include purification and characterization using techniques like column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl or pyrazole moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Bromine (Br₂), sodium hydroxide (NaOH), various nucleophiles or electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-fluorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhance the compound’s lipophilicity, and affect its overall pharmacokinetic properties.
Properties
Molecular Formula |
C25H22Br2N2 |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C25H22Br2N2/c1-16-4-5-17(2)21(14-16)15-29-25(20-8-12-23(27)13-9-20)18(3)24(28-29)19-6-10-22(26)11-7-19/h4-14H,15H2,1-3H3 |
InChI Key |
ZCARGBSZISRKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















